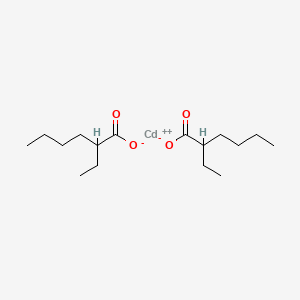

Cadmium 2-ethylhexanoate

Description

Contextualizing Cadmium 2-Ethylhexanoate (B8288628) within Organometallic Chemistry

Cadmium 2-ethylhexanoate is an organometallic compound, a class of chemical compounds that contain at least one bond between a carbon atom of an organic molecule and a metal. americanelements.com Specifically, it is a metal salt of a carboxylic acid, 2-ethylhexanoic acid. wikipedia.org These types of compounds, often called metal carboxylates, are noted for their solubility in nonpolar organic solvents. wikipedia.orgatamanchemicals.com This property makes this compound a versatile precursor in various chemical syntheses that require non-aqueous conditions. americanelements.com The structure of these metal ethylhexanoate complexes is akin to that of metal acetates; they are charge-neutral coordination complexes rather than simple ionic salts. wikipedia.orgatamanchemicals.com The 2-ethylhexanoate ligand, derived from 2-ethylhexanoic acid, facilitates the dissolution of the cadmium ion in organic media, which is crucial for its application in materials synthesis. wikipedia.org

Historical Perspectives on Cadmium Carboxylates in Scientific Inquiry

The scientific and industrial interest in cadmium carboxylates, a family to which this compound belongs, grew significantly in the mid-20th century. Compounds such as cadmium laurate and cadmium stearate (B1226849) were widely used as thermal stabilizers for polyvinyl chloride (PVC) plastics during the 1970s and 1980s. wikipedia.orgechemi.com These "metallic soaps" functioned by scavenging hydrogen chloride, which is released during the thermal decomposition of PVC, thereby preventing polymer degradation. echemi.comindustrialchemicals.gov.au However, the use of cadmium-based stabilizers has seen a steep decline in subsequent decades. wikipedia.orgindustrialchemicals.gov.au Reports indicate that cadmium soaps have been largely substituted with alternatives for this application. industrialchemicals.gov.au This shift has refocused the scientific inquiry of compounds like this compound away from polymer stabilization and toward more specialized applications in materials science.

Scope and Significance of this compound Research

The primary significance of this compound in modern scientific research lies in its role as a precursor in the synthesis of advanced materials, particularly semiconductor nanocrystals. ontosight.airesearchgate.net It is frequently used in the high-temperature organometallic synthesis of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots (QDs). mdpi.com In these syntheses, this compound serves as a soluble and reactive source of cadmium. americanelements.com For instance, it can be dissolved in organic solvents like octadecene and reacted with a selenium or sulfur precursor at high temperatures to produce monodisperse nanocrystals. mdpi.comacs.org Research has detailed its use in the "hot-injection" method, where a solution containing the cadmium precursor is rapidly injected into a hot solvent containing the chalcogenide source to initiate nanocrystal growth. mdpi.com

Beyond nanoparticle synthesis, the compound is investigated for its catalytic properties. americanelements.com Kinetic models have been developed to study the catalytic activity of this compound in oxidation and decomposition reactions, such as that of cumene (B47948) hydroperoxide. researchgate.net These studies explore the formation of intermediate adducts that can influence reaction rates. researchgate.net The compound's ability to form stable complexes also makes it a subject of interest in coordination chemistry and for applications in coatings and adhesives where it can act as a cross-linking agent. researchgate.netbdmaee.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key theoretical properties of the compound.

| Property | Value | Reference |

| Compound Formula | C₁₆H₃₀CdO₄ | americanelements.com |

| Molecular Weight | 398.82 | americanelements.com |

| Appearance | Solid | americanelements.com |

| Exact Mass | 400.117768 | americanelements.com |

| Monoisotopic Mass | 400.117768 | americanelements.com |

Table 2: Overview of Research Applications for this compound

This table highlights the principal areas of scientific investigation involving the compound.

| Application Area | Description of Research | Key Findings | References |

| Nanoparticle Synthesis | Precursor for Cadmium Sulfide (CdS) and Cadmium Selenide (CdSe) quantum dots. | Used in high-temperature organometallic and hot-injection synthesis routes to produce uniformly sized nanocrystals. mdpi.comacs.org | ontosight.ai, mdpi.com, acs.org, researchgate.net |

| Catalysis | Catalyst in organic reactions, such as the oxidation of cumene. | Forms intermediate adducts that can accelerate free radical formation, increasing reaction rates. researchgate.net | americanelements.com, researchgate.net, researchgate.net |

| Polymer Science | Historical use as a thermal stabilizer for PVC. | Scavenges HCl to slow polymer decomposition. echemi.com Functions by substituting labile chlorine atoms with more stable groups. acs.org | wikipedia.org, acs.org, echemi.com |

| Materials Science | Component in coatings and precursor for thin films. | Used for metal-organic deposition (MOD) to create films for electronics. google.com Can act as a cross-linking agent in coatings. bdmaee.net | bdmaee.net, researchgate.net, google.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

cadmium(2+);2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Cd/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXROCZREIWVERD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027470 | |

| Record name | Cadmium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellowish paste; [HSDB] | |

| Record name | Hexanoic acid, 2-ethyl-, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder, Yellowish paste | |

CAS No. |

2420-98-6, 90411-62-4 | |

| Record name | Cadmium 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cadmium salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090411624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, cadmium salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP66BF9QP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM 2-ETHYLHEXANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6140 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Precursor Chemistry of Cadmium 2 Ethylhexanoate

General Synthesis Methodologies for Metal Alkanoates

Metal alkanoates, a class of metal-organic compounds, are integral to materials science, serving as precursors for a wide array of advanced materials. researchgate.net Their synthesis and the strategic design of their molecular structure are critical for tailoring the properties of the final material.

In materials science, a precursor is a chemical compound that is converted into a desired material through a chemical reaction. The rational design of these precursors is fundamental, as their molecular structure directly influences the properties and quality of the resulting materials. researchgate.netrsc.org For techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Metal-Organic Deposition (MOD), the selection of a precursor is governed by specific thermal and physical properties. researchgate.netmdpi.com

Key characteristics for an effective metal-organic precursor include:

Volatility: For vapor deposition techniques, the precursor must be sufficiently volatile to be transported in the gas phase to the substrate surface. mdpi.comumich.edu The volatility is influenced by factors like molecular weight and intermolecular forces. umich.edu

Solubility: For solution-based processes like MOD, precursors must be soluble in appropriate organic solvents to create stable, homogeneous solutions. umich.eduamericanelements.com Cadmium 2-ethylhexanoate (B8288628), for instance, is valued for its solubility in non-aqueous solvents. americanelements.com

Decomposition Temperature: The precursor should decompose cleanly at a relatively low temperature to form the desired metallic or oxide material without incorporating impurities from the organic ligands. acs.org Tailoring the ligands on the metal precursor can lower processing temperatures, making them compatible with sensitive substrates like polymers. acs.org

Stability: Precursors need to be stable enough to be handled and stored but reactive enough to undergo decomposition under controlled conditions. rsc.orgumich.edu

Metal alkanoates, particularly those with medium-sized carbon chains like 2-ethylhexanoates, are often chosen because their branched alkyl chains enhance solubility in organic solvents and their thermal decomposition pathways can be controlled to yield pure materials. researchgate.netatamanchemicals.com The design of these molecules allows for precise control over stoichiometry, especially in the creation of complex multi-metal oxide films or nanoparticles. researchgate.net

Metathesis, or double decomposition, is a prominent and widely exploited method for synthesizing metal alkanoates, including cadmium 2-ethylhexanoate, due to its high yields, often exceeding 90-95%. researchgate.net This reaction typically involves the interaction between an alkali metal salt of a carboxylic acid (in this case, sodium or potassium 2-ethylhexanoate) and a soluble metal salt, such as a nitrate (B79036), sulfate, or chloride, in a suitable solvent like water or a water-alcohol mixture. researchgate.net

The general reaction is as follows: CdX₂ + 2Na(O₂CR) → Cd(O₂CR)₂ + 2NaX (where X is an anion like NO₃⁻ or Cl⁻, and R is the 2-ethylhexyl group)

This method is used for a large number of metals, including manganese, copper, zinc, and lead. researchgate.net For instances where exceptionally pure metal alkanoates are required, ammonium (B1175870) alkanoates are used instead of alkali metal salts. researchgate.net The advantage is that any unreacted ammonium alkanoate can be easily removed as gaseous products upon heating. researchgate.net

While metathesis is common, other synthetic routes for metal 2-ethylhexanoates exist. These include ligand exchange reactions, direct reactions of metal oxides or hydroxides with 2-ethylhexanoic acid, and electrolytic synthesis where a metal anode is dissolved in a solution containing the carboxylic acid. researchgate.netgoogle.com

Table 1: Comparison of Synthesis Methods for Metal 2-Ethylhexanoates

| Synthesis Method | General Principle | Starting Materials Example | Advantages | Disadvantages |

| Metathesis | Double decomposition reaction between a metal salt and an alkali alkanoate. researchgate.net | Cadmium nitrate + Sodium 2-ethylhexanoate | High yield (90-95%+), versatile for many metals. researchgate.net | Product may be contaminated with byproducts. google.com |

| Ligand Exchange | Reaction between a metal oxide, hydroxide, or acetate (B1210297) and an alkanoic acid. researchgate.net | Cadmium oxide + 2-Ethylhexanoic acid nih.gov | Convenient method, can be driven to completion by removing the byproduct (e.g., water). researchgate.net | Can be slow; products may be contaminated with unreacted oxides. google.com |

| Electrolytic Synthesis | Anodic dissolution of the metal in a solution of the carboxylic acid. google.com | Cadmium metal anode, 2-ethylhexanoic acid, alcohol, and an electrolyte. | High purity products can be obtained. | Requires specialized electrochemical equipment. google.com |

Role of this compound as a Metal-Organic Precursor

This compound is a versatile metal-organic precursor widely utilized in the synthesis of cadmium-containing nanomaterials and the deposition of thin films. researchgate.netamericanelements.com Its solubility in organic solvents and its controlled thermal decomposition make it an ideal cadmium source for various advanced manufacturing processes. americanelements.comatamanchemicals.com

This compound is a key precursor in the organometallic synthesis of cadmium-based semiconductor nanocrystals, such as quantum dots (QDs). These materials, including cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS), have unique optical and electronic properties determined by their size. nih.gov

In a typical "hot-injection" synthesis of CdSe QDs, a cadmium precursor solution is rapidly injected into a hot solvent containing a selenium precursor. nih.gov this compound is often prepared in situ for this purpose by reacting cadmium oxide with 2-ethylhexanoic acid in a high-boiling solvent like 1-octadecene (B91540) at elevated temperatures. nih.gov This creates a soluble and reactive cadmium source that allows for precise control over the nucleation and growth of the nanocrystals. nih.gov

Similarly, it is used to synthesize CdS nanoparticles. acs.orglsu.edu For example, uniformly sized CdS nanoparticles (22 Å) have been synthesized from this compound in dimethyl sulfoxide (B87167) (DMSO). acs.orgphotobiology.com In this system, the 2-ethylhexanoate anion also acts as a surface stabilizing agent, or "capping ligand," which controls particle growth and prevents aggregation. acs.orgphotobiology.com The conformation of the 2-ethylhexanoate stabilizer on the nanoparticle surface has been studied, revealing that the long hexyl chain spreads over the surface, influencing the particle's interaction with the solvent and other molecules. acs.org

Table 2: Use of this compound in Nanomaterial Synthesis

| Nanomaterial | Synthesis Method | Role of this compound | Research Finding |

| CdSe QDs | Hot-injection nih.gov | Cadmium source, prepared by reacting CdO with 2-ethylhexanoic acid. nih.gov | Enables the synthesis of ultrasmall, monodisperse CdSe quantum dot cores. nih.gov |

| CdS Nanoparticles | Solution-phase reaction acs.orgphotobiology.com | Cadmium source and surface stabilizer. acs.org | Produces uniformly sized nanoparticles; the ethylhexanoate ligand's conformation on the surface affects properties. acs.orgphotobiology.com |

| CuInS₂/ZnS QDs | Not specified | Used in the synthesis of cadmium-free quantum dots as a point of comparison or in related synthetic strategies for other metal chalcogenides. symmes.fr | Demonstrates the broad applicability of metal carboxylates in nanocrystal synthesis. symmes.fr |

This compound serves as a valuable precursor in the fabrication of thin films through solution-based techniques like Metallo-Organic Decomposition (MOD). researchgate.net The MOD process involves depositing a solution containing metal-organic precursors onto a substrate, followed by thermal treatment (annealing) to decompose the organic components and form a solid film of the desired material, typically a metal oxide. researchgate.netacs.org

The suitability of this compound for MOD stems from its ability to form stable, homogeneous solutions when dissolved in solvents like xylene. researchgate.net This allows for the deposition of uniform precursor layers by methods such as dip-coating or spin-coating. researchgate.net

For instance, transparent and conductive thin films of cadmium stannate (Cd₂SnO₄) have been prepared using the MOD technique. researchgate.net In this process, this compound and tin 2-ethylhexanoate were dissolved in appropriate solvents, mixed, and coated onto a substrate. Subsequent annealing at temperatures around 600-620 °C resulted in the formation of uniform Cd₂SnO₄ films. researchgate.net It was noted that the choice of solvent is crucial for controlling the final film morphology. researchgate.net

Similarly, this compound has been used in combination with a niobium precursor to prepare cadmium niobate (Cd₂Nb₂O₇) films via MOD. researchgate.net The precursor solution was deposited on quartz, and annealing at temperatures from 500 to 800 °C led to the formation of the desired pyrochlore (B1171951) phase. researchgate.net These applications highlight the importance of designing precursor systems that are chemically compatible and decompose controllably to yield complex, multi-metal oxide thin films. researchgate.net

Advanced Applications of Cadmium 2 Ethylhexanoate in Materials Science and Catalysis

Catalytic Applications of Cadmium 2-Ethylhexanoate (B8288628)

Ethylhexanoates are a class of carboxylates with numerous commercial applications, notably as catalysts for polymerization and hydrogenation reactions and as adhesion promoters. americanelements.com Cadmium 2-ethylhexanoate, in particular, serves in several catalytic capacities.

Applications in Polymerization Reactions

This compound is recognized for its role as a catalyst in polymerization processes. americanelements.comepa.gov It is particularly relevant in the context of stabilizing polymers like poly(vinyl chloride) (PVC). industrialchemicals.gov.au During the degradation of PVC, hydrochloric acid is released; cadmium-based stabilizers such as this compound react with this acid. industrialchemicals.gov.au Research has shown that this compound can react rapidly with chlorinated intermediates, suggesting it catalyzes side reactions. acs.org This catalytic activity involves the substitution of labile chlorine atoms with more thermally stable groups, thereby "mending" the polymer and improving its stability. industrialchemicals.gov.auacs.org While highly effective for short-term stabilization, the cadmium chloride formed as a byproduct is a strong Lewis acid that can catalyze polymer degradation if not used in conjunction with other stabilizers like barium salts. acs.org

Adhesion Promotion Mechanisms

Metal ethylhexanoates are generally employed as adhesion promoters in various formulations. americanelements.com Specifically, 2-ethylhexanoate compounds are utilized as adhesion promoters for rubber. chembk.com The mechanism of adhesion promotion is often linked to the compound's role in curing and cross-linking at the interface between materials. In the case of a methyl methacrylate (B99206) adhesive, an initiating system containing an adduct of this compound was shown to improve the adhesion strength and heat resistance of the resulting adhesive joint. acs.org The improved curing characteristics imparted by the cadmium compound lead to a more robust bond between surfaces.

Role as a Catalyst Promoter in Polyester (B1180765) Synthesis

In the production of unsaturated polyester resins, accelerators are frequently added to the composition to expedite the decomposition of the peroxide catalyst, which initiates the curing process at lower temperatures. google.com Compounds based on 2-ethylhexanoic acid are known to function as promoters for unsaturated polyesters. chembk.com While tin(II) 2-ethylhexanoate is a widely discussed catalyst for the ring-opening polymerization of lactones to form polyesters, other metal salts, including those of cadmium, also play a role as accelerators in these systems. google.comidu.ac.id Their function is to promote the action of the primary peroxide catalyst, speeding up the curing and formation of the final polyester material. google.com

Involvement in Initiating Systems for Polymer Curing

This compound is a key component in specific initiating systems designed for polymer curing. acs.org A notable example is its use in curing methyl methacrylate adhesives. acs.org In one studied system, an adduct of ethylbenzene (B125841) hydroperoxide and this compound, denoted as [HPEB·Cd(EH)₂], serves as the initiator. acs.org

Research into the kinetics of this system revealed that the [HPEB·Cd(EH)₂] initiator decomposes more rapidly than other initiators like benzoyl peroxide or ethylbenzene hydroperoxide alone. acs.org This rapid decomposition significantly increases the curing rate of the adhesive, a desirable characteristic for many industrial applications. acs.org The effectiveness of this initiating system is dependent on both temperature and the concentration ratio of the catalyst components. acs.org

| Initiator System | Curing Temperature | Key Finding |

|---|---|---|

| HPEB·Cd(EH)₂ | 343 K (Higher Temperature) | Results in the highest curing rate, especially at a higher catalyst-to-initiator ratio. acs.org |

| HPEB (Ethylbenzene hydroperoxide) | 323 K (Reduced Temperature) | Results in a slower curing rate but improves properties like molecular weight and adhesion strength. acs.org |

This compound in Nanomaterials Science

Beyond its catalytic roles, this compound serves as a critical precursor for creating advanced nanomaterials, particularly semiconductor nanoparticles. ontosight.ai

Synthesis of Cadmium Sulfide (B99878) Nanoparticles

This compound is an effective precursor for the synthesis of uniformly sized cadmium sulfide (CdS) nanoparticles. acs.org In a typical synthesis, this compound is processed in a dimethyl sulfoxide (B87167) (DMSO) solvent to produce CdS nanoparticles with a diameter of approximately 2.2 nm (22 Å). acs.orgresearchgate.net

The resulting nanoparticles exhibit distinct photoluminescent properties that evolve over time. acs.org Freshly prepared dispersions are dominated by a broad "trapped" emission peak around 510 nm, which is related to surface defects. acs.orgphotobiology.com After a ripening period, the nanoparticles show a sharp excitonic emission peak at approximately 402 nm. acs.orgphotobiology.com

Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the conformation of the 2-ethylhexanoate stabilizer on the surface of the CdS nanoparticles. acs.orgphotobiology.com These studies revealed that the long hexyl chain of the 2-ethylhexanoate ion spreads across the nanoparticle surface, while the shorter ethyl end is primarily surrounded by the DMSO solvent. acs.orgphotobiology.com This stabilization is crucial for controlling the growth and maintaining the dispersion of the nanoparticles. acs.org

| Parameter | Description |

|---|---|

| Precursor | This compound |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Nanoparticle Size | ~2.2 nm (22 Å) |

| Photoluminescence (Fresh) | Broad trapped emission peak at 510 nm. acs.orgphotobiology.com |

| Photoluminescence (Ripened) | Sharp excitonic emission peak at 402 nm. acs.orgphotobiology.com |

| Stabilizer Conformation | The hexyl chain of the 2-ethylhexanoate ion spreads on the nanoparticle surface. acs.orgphotobiology.com |

Stabilization Mechanisms of Nanoparticles by 2-Ethylhexanoate Ligands

The 2-ethylhexanoate ligand plays a crucial role in the synthesis and stabilization of various nanoparticles, preventing their aggregation and controlling their growth and morphology. The stabilization arises from the coordination of the carboxylate group of the ligand to the metal atoms on the nanoparticle surface, while the branched, nonpolar alkyl chain extends into the solvent, providing steric hindrance. This steric barrier between particles is essential for maintaining a stable colloidal dispersion, particularly in nonpolar solvents. nih.gov

The effectiveness of 2-ethylhexanoate as a stabilizer is attributed to several factors. The branched structure of the "short ethyl end" and the "long hexyl chain" allows for a specific conformation on the nanoparticle surface. acs.org For instance, in the case of Cadmium Sulfide (CdS) nanoparticles synthesized from this compound, the long hexyl chain of the 2-ethylhexanoate ions spreads over the nanoparticle surface, while the shorter ethyl end is primarily surrounded by the solvent, in this case, dimethylsulfoxide (DMSO). acs.org This arrangement creates a dense ligand shell that prevents the nanoparticles from coming into close contact and agglomerating.

Research has demonstrated the self-capping role of 2-ethylhexanoate ligands in the synthesis of monodispersed tin dioxide (SnO₂) and cerium dioxide (CeO₂) nanoparticles. acs.orgresearchgate.net In these non-hydrolytic solvothermal reactions, the dissociated 2-ethylhexanoate ligands from the metal precursor act as a capping agent in-situ. researchgate.net This in-situ capping controls the particle size and suppresses inter-particle aggregation, leading to the formation of stable, soluble nanoparticles without the need for additional surfactants. researchgate.net The orientation and density of the 2-ethylhexanoate ligands on the surface can also influence the chemical activity of the nanoparticles. mdpi.com

The stability provided by 2-ethylhexanoate ligands is not always permanent. The ligands can be replaced or their conformation altered by the introduction of other molecules with a stronger affinity for the nanoparticle surface. For example, surface modification of CdS nanoparticles with nucleophiles like 4,4-bipyridine or thiophene (B33073) can lead to a partial replacement of the 2-ethylhexanoate stabilizer and a reorientation of its hexyl chain away from the surface. acs.org This dynamic nature of the ligand shell allows for post-synthesis modification of nanoparticles for various applications.

Table 1: Research Findings on Nanoparticle Stabilization by 2-Ethylhexanoate Ligands

| Nanoparticle System | Precursor(s) | Solvent | Key Findings on Stabilization |

| Cadmium Sulfide (CdS) | This compound | DMSO | The long hexyl chain of the 2-ethylhexanoate ligand spreads over the nanoparticle surface, providing steric stability. acs.org |

| Tin Dioxide (SnO₂) | Tin(II) 2-ethylhexanoate | Diphenyl ether | Dissociated 2-ethylhexanoate ligands act as a self-capping agent, controlling particle size and preventing aggregation. acs.orgresearchgate.net |

| Cerium Dioxide (CeO₂) | Cerium(III) 2-ethylhexanoate | Heptane | 2-ethylhexanoic acid acts as a stabilizer for colloid CeO₂ particles, enabling re-dispersion in nonpolar solvents. mdpi.com |

| Cobalt Oxide (CoO) | Cobalt(II) 2-ethylhexanoate | Oleylamine (B85491) | The interplay between oleylamine and 2-ethylhexanoate ligands allows for kinetic control of growth, resulting in specific morphologies. uab.cat |

This compound in Quantum Dot Synthesis

This compound is a key precursor in the synthesis of cadmium-based quantum dots (QDs), which are semiconductor nanocrystals with size-tunable optical properties. ntu.edu.sg It is particularly employed in high-temperature organometallic routes to produce high-quality QDs like Cadmium Selenide (B1212193) (CdSe) and Cadmium Sulfide (CdS).

The synthesis of QDs often involves a "hot-injection" method, where a precursor solution is rapidly injected into a hot solvent containing other reactants. This compound serves as a soluble and reactive source of cadmium ions. For the synthesis of CdSe QDs, a cadmium precursor solution is typically prepared by dissolving cadmium oxide in 2-ethylhexanoic acid, often in the presence of a high-boiling point solvent like 1-octadecene (B91540) (ODE). nih.govd-nb.info This reaction forms this compound in situ. This solution is then injected into a hot solution containing a selenium precursor, leading to the nucleation and growth of CdSe nanocrystals. nih.gov

The 2-ethylhexanoate ligands, along with other co-surfactants like tri-n-octylamine (TOA) or oleic acid, play a crucial role in controlling the size, shape, and monodispersity of the resulting quantum dots. nih.govd-nb.info They dynamically adsorb and desorb from the nanocrystal surface during growth, moderating the diffusion of monomers to the surface and preventing uncontrolled aggregation. nih.gov This controlled growth is essential for achieving the narrow size distribution required for sharp and predictable photoluminescence. ntu.edu.sg

For instance, in the synthesis of CdSe/ZnCdS core/shell QDs, a cadmium precursor solution is prepared by dissolving cadmium oxide in 2-ethylhexanoic acid and ODE. d-nb.info This precursor is then used in the growth of the shell around the CdSe cores. The use of this compound allows for the slow addition of cadmium ions, which is critical for the epitaxial growth of a uniform and defect-free shell. nih.gov A high-quality shell is vital for enhancing the photoluminescence quantum yield and stability of the QDs by passivating surface defects and confining the charge carriers within the core. nih.gov

Similarly, CdS nanoparticles have been synthesized using this compound in dimethylsulfoxide (DMSO). acs.orgphotobiology.com In this system, the this compound acts as both the cadmium source and the stabilizing agent. The resulting CdS nanoparticles exhibit a sharp excitonic emission peak after ripening, indicating a uniform size distribution. acs.orgphotobiology.com

Table 2: Role of this compound in Quantum Dot Synthesis

| Quantum Dot Type | Role of this compound | Co-reagents/Solvents | Key Research Finding |

| CdSe Cores | Cadmium Precursor | 2-ethylhexanoic acid, 1-octadecene, tri-n-octylphosphine selenide, tri-n-octylamine | Prepared in-situ from cadmium oxide and 2-ethylhexanoic acid for hot-injection synthesis. nih.gov |

| CdSe/ZnCdS Core/Shell | Cadmium Precursor for Shell Growth | Myristic acid, 1-octadecene, Zinc 2-ethylhexanoate, Thiourea (B124793) | Allows for controlled addition of cadmium for uniform shell growth. d-nb.info |

| CdS Nanoparticles | Cadmium Precursor and Stabilizer | Dimethylsulfoxide (DMSO) | Leads to uniformly sized nanoparticles with sharp excitonic emission. acs.orgphotobiology.com |

This compound in Coatings and Stabilizer Technologies

Application as a Stabilizer in Polymer Systems, including Polyvinyl Chloride (PVC)

This compound has been historically used as a heat and light stabilizer for polyvinyl chloride (PVC) and its copolymers. echemi.comhaz-map.comindustrialchemicals.gov.au PVC is inherently unstable at the high temperatures required for its processing, as it undergoes degradation through the elimination of hydrogen chloride (HCl). echemi.comatamanchemicals.com This degradation process, known as dehydrochlorination, leads to the formation of conjugated polyene sequences in the polymer backbone, resulting in discoloration, embrittlement, and a loss of mechanical properties.

The primary function of this compound as a stabilizer is to counteract this degradation. It acts as an HCl scavenger, reacting with the hydrogen chloride that is liberated during the thermal degradation of PVC. echemi.comatamanchemicals.com This reaction prevents the autocatalytic decomposition of the polymer, where the liberated HCl would otherwise accelerate further degradation. The reaction can be represented as:

Cd(C₈H₁₅O₂)₂ + 2 HCl → CdCl₂ + 2 C₈H₁₆O₂

In addition to scavenging HCl, this compound can also provide stability by displacing the highly reactive allylic chlorine atoms that form in the PVC chain after the initial loss of HCl. This displacement slows down the "unzipping" process of further HCl elimination. echemi.com

Cadmium-based stabilizers, often used in combination with barium or zinc compounds, were effective in providing both long-term heat stability and good initial color to the PVC product. google.comacs.org These stabilizer systems, typically in liquid form, were dissolved in high-boiling solvents like mineral spirits or isooctyl alcohol. google.com However, due to environmental and health concerns related to cadmium, its use in PVC stabilization has significantly declined since the late 1970s, with a shift towards less toxic alternatives like calcium-zinc systems. echemi.comindustrialchemicals.gov.au

Use in Paint and Coating Formulations

In the paint and coatings industry, metal salts of 2-ethylhexanoic acid, including this compound, have been utilized for their specific properties. atamanchemicals.comatamanchemicals.com One of the primary applications of such metal carboxylates is as "driers" or siccatives. atamanchemicals.comresearchgate.net Driers are catalysts that accelerate the curing process of alkyd and other oil-based paints and varnishes. They promote the oxidative cross-linking of the unsaturated fatty acid components of the binder, leading to the formation of a hard, durable film. zsmaterials-sales.com

While cobalt and manganese salts are the most common driers, cadmium salts have also been part of these formulations, often in combination with other metal soaps. atamanchemicals.comgoogle.com The lipophilic nature of the 2-ethylhexanoate ligand ensures good solubility and homogeneous dispersion of the metal catalyst within the nonpolar paint matrix.

Integration in Solar Energy and Water Treatment Applications

This compound is recognized as an organometallic compound that is soluble in non-aqueous solvents, a property that makes it suitable for certain applications in solar energy and water treatment. americanelements.com In the field of solar energy, cadmium compounds are crucial for the production of thin-film photovoltaic devices. Cadmium Telluride (CdTe) and Cadmium Sulfide (CdS) are important semiconductor materials used in solar cells. While not directly used as the active layer, this compound can serve as a precursor in the chemical bath deposition or other solution-based methods for creating these semiconductor layers. Its solubility in organic solvents allows for the formulation of precursor inks or solutions that can be coated onto substrates to form thin films.

Cadmium stannate (Cd₂SnO₄), a transparent conducting oxide, is another material used in solar energy applications for its selective optical properties. google.com Solution-based deposition methods using organometallic precursors are a potential route for the fabrication of such films.

In the context of water treatment, the application of this compound is less direct. However, research has explored the use of related compounds for the removal of heavy metals from contaminated water. For example, DBU 2-ethylhexanoate has been shown to form stable complexes with metal ions like cadmium (Cd²⁺), which can then be removed from water through filtration. bdmaee.net This suggests a potential, though indirect, role for the 2-ethylhexanoate ligand in chelation-based water treatment technologies.

Role in Pigment and Phosphor Production

This compound is used in the production of various pigments and phosphors. ontosight.aiamericanelements.com Cadmium itself is known for producing vibrant and durable yellow, orange, and red pigments. americanelements.com Cadmium sulfide (CdS) is a brilliant yellow pigment, and by incorporating selenium to form cadmium sulfoselenide (CdSₓSe₁₋ₓ), a range of colors from orange to deep red (maroon) can be achieved. This compound can be used as a soluble cadmium source in the synthesis of these pigments. ontosight.ai

In the production of phosphors, which are materials that exhibit luminescence, cadmium compounds have also found application. For instance, cadmium oxide is used in phosphors for television picture tubes. americanelements.com Cadmium sulfide and cadmium selenide, which can be synthesized using this compound as a precursor, are themselves photoluminescent and form the basis of quantum dot phosphors. These quantum dots can be incorporated into various materials to produce specific colors of light when excited.

Alloying Applications (e.g., Cadmium-Telluride, Cadmium-Zinc Sulfide)

This compound serves as a versatile organometallic precursor in the synthesis of advanced semiconductor materials, particularly in the formation of cadmium-based alloys like Cadmium-Telluride (CdTe) and Cadmium-Zinc Sulfide (CdZnS). Its solubility in organic solvents and its ability to decompose at controlled temperatures make it a suitable candidate for solution-phase synthesis routes, enabling the production of nanoparticles and quantum dots with tailored properties. researchgate.net

Cadmium-Telluride (CdTe) Synthesis

This compound has been identified as a precursor for the synthesis of Cadmium-Telluride quantum dots. In these synthetic approaches, it serves as the cadmium source, which is reacted with a tellurium source under specific conditions. For instance, research has indicated the use of this compound in conjunction with thiourea as the tellurium precursor. researchgate.net The synthesis is typically carried out at elevated temperatures, between 165 to 175°C, employing methods like Successive Ion Layer Adsorption and Reaction (SILAR)-like injection routines to control the growth of the nanocrystals layer-by-layer. researchgate.net This level of control is crucial for producing high-quality quantum dots with uniform size and desired optoelectronic properties.

Cadmium-Zinc Sulfide (CdZnS) Synthesis

In the formation of Cadmium-Zinc Sulfide alloys, this compound is a valuable cadmium source. The synthesis of the ternary CdZnS alloy often builds upon the established methods for producing binary Cadmium Sulfide (CdS) nanoparticles. The synthesis of CdS nanoparticles using this compound has been well-documented. A common method involves dissolving this compound in dimethylsulfoxide (DMSO). researchgate.netacs.orgresearchgate.net In this process, DMSO can act as both the solvent and, under certain conditions such as microwave irradiation, a source of sulfide ions to form CdS clusters. researchgate.net

Alternatively, a more direct method involves the rapid injection of a sulfur source, such as a sodium sulfide (Na₂S) solution, into a solution of this compound in DMSO at room temperature. photobiology.com This process leads to the precipitation of uniformly sized CdS nanoparticles, with the 2-ethylhexanoate anion acting as a stabilizing agent, or capping agent, on the nanoparticle surface. researchgate.netacs.org

To produce the Cadmium-Zinc Sulfide alloy, a zinc precursor would be introduced into the reaction mixture alongside the this compound. By controlling the stoichiometry of the cadmium and zinc precursors, the composition of the resulting (Cd,Zn)S alloy can be precisely tuned, which in turn allows for the fine-tuning of the material's band gap and photoluminescent properties.

Research Findings for Cadmium Alloy Synthesis

The following table summarizes typical experimental parameters for the synthesis of cadmium sulfide nanoparticles, a foundational component for CdZnS alloys, using this compound as the cadmium precursor.

| Parameter | Value/Description | Reference |

| Cadmium Precursor | This compound | photobiology.com |

| Sulfur Precursor | Sodium Sulfide (Na₂S) in stock solution | photobiology.com |

| Solvent | Dimethylsulfoxide (DMSO) | acs.orgphotobiology.com |

| Precursor Concentration | 0.004 g Cd(ethex)₂ in 49.9 mL DMSO | photobiology.com |

| Reaction Conditions | Rapid injection, vigorous stirring at room temperature | photobiology.com |

| Stabilizer/Capping Agent | 2-ethylhexanoate anion | acs.org |

| Resulting Material | Cadmium Sulfide (CdS) nanoparticles | acs.orgphotobiology.com |

| Particle Size | ~22 Å (2.2 nm) | acs.org |

| Optical Properties | Sharp excitonic emission peak at 402 nm after ripening | acs.org |

Toxicological and Ecotoxicological Investigations of Cadmium 2 Ethylhexanoate

Human Health Impacts and Mechanisms of Cadmium 2-Ethylhexanoate (B8288628) Toxicity

While toxicological data specifically for cadmium 2-ethylhexanoate is limited, the toxicity of this compound is primarily attributed to the cadmium ion (Cd²⁺). Once in the body, cadmium compounds can dissociate, and the subsequent systemic toxicity is a result of the effects of the cadmium cation on various organs. nih.govechemi.com The bioavailability and toxic potential of a cadmium compound are related to its solubility in biological systems. nih.gov Cadmium is a non-essential and toxic metal that can accumulate in the human body over a long period, primarily in the kidneys and liver, with a biological half-life that can span decades. mdpi.combiologists.com Exposure can lead to a multitude of adverse health effects, impacting nearly all major organ systems. mdpi.commdpi.com

Cellular and Molecular Mechanisms of Cadmium Toxicity

The toxicity of cadmium at the cellular level is driven by a complex interplay of molecular events that disrupt fundamental cellular processes.

Cadmium is considered a human carcinogen, yet it is weakly genotoxic, meaning it does not typically cause direct mutations in DNA. nih.gov Instead, a primary mechanism of its carcinogenicity is the inhibition of DNA repair systems. semanticscholar.orgnih.govresearchgate.net By compromising the cell's ability to mend DNA damage, cadmium allows mutations to accumulate, which can lead to cancer. researchgate.net

Cadmium has been shown to interfere with several DNA repair pathways, including:

Nucleotide Excision Repair (NER): Both soluble and particulate cadmium compounds can inhibit NER, which is responsible for removing bulky DNA lesions, such as those caused by UV radiation. acs.org This inhibition appears to be caused by the cadmium ion (Cd²⁺) diminishing the assembly and disassembly of the NER machinery. acs.org

Base Excision Repair (BER): Cadmium can disturb the repair of oxidative DNA base damage and may inactivate proteins involved in the initial steps of BER. semanticscholar.org

Mismatch Repair (MMR): Studies have shown that cadmium can hinder mismatch repair activities in a concentration-dependent manner. researchgate.net

Cadmium's interference with DNA repair is linked to its ability to interact with zinc-finger proteins, which are crucial for the function of many DNA repair enzymes. semanticscholar.org Furthermore, cadmium exposure can lead to the degradation of key DNA damage response proteins like RNF168, an E3 ubiquitin ligase, which compromises the signaling and repair of DNA double-strand breaks. nih.govresearchgate.net This disruption can result in genomic instability, a hallmark of cancer. medsci.org

A central mechanism of cadmium toxicity is the induction of oxidative stress. epa.govnih.gov Cadmium is not a redox-active metal, meaning it does not directly generate reactive oxygen species (ROS) through oxidation-reduction reactions. mdpi.comresearchgate.net However, it indirectly triggers a surge in ROS, such as superoxide (B77818) ions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). epa.govmdpi.com

This indirect generation of ROS occurs through several pathways:

Mitochondrial Dysfunction: Cadmium can inhibit the mitochondrial electron transport chain, particularly complexes II and III, leading to electron leakage and the formation of superoxide radicals. nih.govmdpi.comresearchgate.net

Inhibition of Antioxidant Enzymes: Cadmium can inhibit the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). scirp.orgmdpi.com

The resulting overproduction of ROS and depletion of antioxidant defenses lead to oxidative damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA. epa.govnih.govnih.gov This widespread damage contributes to the disruption of cellular functions and can trigger cell death pathways. mdpi.comnih.gov

Table 2: Mechanisms of Cadmium-Induced Oxidative Stress

| Mechanism | Description | Consequence | References |

|---|---|---|---|

| Mitochondrial Inhibition | Cadmium disrupts the electron transport chain, primarily at complexes II and III. | Increased production of superoxide radicals. | nih.govmdpi.comresearchgate.net |

| Antioxidant Depletion | Cadmium binds to sulfhydryl groups, depleting glutathione (GSH). | Weakens the cell's primary non-enzymatic antioxidant defense. | epa.govscirp.org |

| Enzyme Inhibition | Cadmium inhibits the activity of antioxidant enzymes such as SOD, CAT, and GPx. | Reduces the cell's capacity to neutralize ROS. | scirp.orgmdpi.com |

| Oxidative Damage | The resulting ROS imbalance leads to damage of cellular macromolecules. | Lipid peroxidation, protein oxidation, and oxidative DNA damage. | epa.govnih.govnih.gov |

Cadmium is a potent inducer of apoptosis, or programmed cell death, in various cell types, including osteoblasts and neuronal cells. nih.govtandfonline.comnih.gov This disruption of the normal balance of cell death contributes to its toxicity in different organs. tandfonline.com

The apoptotic process triggered by cadmium involves several key events:

Caspase Activation: Cadmium exposure leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade. plos.orgtandfonline.com

Mitochondrial Pathway: Cadmium can induce a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade. nih.gov

DNA Fragmentation: A hallmark of apoptosis is the cleavage of DNA into characteristic fragments, a process observed in cadmium-treated cells. tandfonline.com

p53-Dependent Apoptosis: In some cells, such as human prostate epithelial cells, cadmium can induce apoptosis through a p53-dependent pathway, highlighting the role of this tumor suppressor protein in response to cadmium-induced stress. plos.org

Beyond inducing cell death, cadmium can also modulate cellular differentiation. nih.govnih.gov For instance, in human neuroblasts, cadmium has shown dose-dependent effects, where low concentrations stimulated growth while high concentrations inhibited growth and induced apoptosis. nih.gov Furthermore, cadmium affected the differentiation of these neuroblasts, suggesting that it can interfere with the normal developmental processes of cells. nih.gov In hematopoietic stem cells, cadmium exposure has been shown to skew differentiation towards myelopoiesis (the production of myeloid cells). researchgate.net

Cadmium's toxicity stems from its ability to interact with and modify essential biological macromolecules, disrupting their structure and function.

Proteins: Cadmium has a high affinity for sulfhydryl groups (-SH) in the amino acid cysteine. nih.gov This allows it to bind to a wide range of proteins, including enzymes and transcription factors, often displacing essential metals like zinc. nih.gov This can lead to the inactivation of enzymes, disruption of protein folding, and interference with cellular signaling and DNA repair processes. researchgate.net

Lipids: Cadmium induces lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to membrane damage. nih.govnih.gov This can alter membrane fluidity and permeability. nih.gov Studies on model membranes have shown that cadmium electrostatically targets negatively charged phospholipids (B1166683) like phosphatidic acid and phosphatidylserine, increasing membrane rigidity. nih.gov

Phosphates: In bone, cadmium shows an affinity for the phosphate (B84403) in calcium phosphate, where it can replace calcium, leading to bone demineralization and softening over time. semanticscholar.org It can also bind to the phosphate groups in DNA. researchgate.net

Carbohydrates: While less studied, cadmium can affect carbohydrate metabolism. It has been shown to alter the biochemical composition of microalgae, including their carbohydrate content, often in conjunction with other stressors like nutrient limitation. tandfonline.com

The cell membrane is a primary target of cadmium toxicity. nih.gov Cadmium can disrupt membrane structure and integrity through several mechanisms.

The induction of lipid peroxidation is a major contributor to membrane damage. nih.govnih.gov The oxidation of unsaturated fatty acids within the membrane phospholipids leads to a loss of membrane fluidity, increased permeability, and a breakdown of the membrane's barrier function. nih.govjournalagent.com This can result in the leakage of cellular contents and the uncontrolled influx of external substances.

Studies on bacteria have shown that cadmium exposure can cause extensive blebbing of the outer membrane and the release of lipopolysaccharide and protein into the medium. microbiologyresearch.org In human cells, cadmium can alter membrane protein configuration and function, which in turn can affect membrane receptors and downstream signaling pathways. nih.gov Research using model lipid membranes (liposomes) has demonstrated that cadmium directly interacts with negatively charged phospholipids, causing the membranes to become more rigid and promoting the aggregation of liposomes. nih.gov This biophysical alteration of the lipid bilayer can profoundly impact cellular processes that depend on membrane integrity and fluidity.

Inhibition of Protein Biosynthesis

The toxicological effects of cadmium compounds, including this compound, are often linked to the activity of the cadmium ion (Cd²⁺) upon its dissociation. industrialchemicals.gov.auresearchgate.net At a cellular level, Cd²⁺ has been shown to inhibit the biosynthesis of crucial macromolecules such as DNA, RNA, and proteins. researchgate.net The mechanisms underlying the inhibition of protein synthesis are multifaceted. Cadmium can interfere with the intricate machinery of protein production by affecting key cellular components. For instance, studies have indicated that cadmium stress can disrupt ribosomal complexes, which are the primary sites of protein synthesis. researchgate.net

Environmental Ecotoxicology of this compound

The primary environmental concern associated with organometallic compounds like this compound is the potential release of the bioavailable cadmium ion (Cd²⁺). industrialchemicals.gov.au This ion is recognized as a significant environmental contaminant due to its toxicity and tendency to accumulate in living organisms. industrialchemicals.gov.au

Bioaccumulation in Aquatic and Terrestrial Organisms

Cadmium and its compounds exhibit a strong tendency to bioaccumulate in both aquatic and terrestrial organisms. industrialchemicals.gov.auresearchgate.net This means that organisms can absorb the substance from their environment, leading to concentrations in their tissues that are significantly higher than in the surrounding water or soil. dfo-mpo.gc.canature.org In aquatic environments, fish and invertebrates are particularly susceptible to cadmium bioaccumulation. industrialchemicals.gov.au The accumulation occurs in various tissues, with the liver, kidneys, and gills often showing the highest concentrations in fish. nature.orgnih.gov The rate and extent of bioaccumulation can be influenced by several factors, including the duration of exposure, the concentration of cadmium in the environment, and various water quality parameters such as hardness and pH. nih.govresearchgate.net

Terrestrial organisms are also at risk, as ionic cadmium in the soil is readily taken up by agricultural crops, which can then contaminate the human food chain. industrialchemicals.gov.au The persistence of cadmium in the environment, coupled with its low excretion rate from organisms, contributes to its robust bioaccumulative behavior. researchgate.net

Table 1: Bioaccumulation of Cadmium in Various Organisms

| Organism Group | Environment | Key Findings | Citations |

| Aquatic Invertebrates | Freshwater | Bioconcentration factors (BCFs) reported to be between <200 and 18,000. | nature.org |

| Fish | Freshwater | BCFs range from 3 to 4,190. Accumulates primarily in the kidney, liver, and gills. | nature.orgnih.gov |

| Terrestrial Plants | Soil | Ionic cadmium is rapidly taken up by crops, posing a risk to the food chain. | industrialchemicals.gov.au |

Effects on Photosynthetic Systems in Plants

Cadmium exposure is detrimental to the photosynthetic processes in plants. frontiersin.org The presence of cadmium can lead to a cascade of negative effects, ultimately inhibiting the plant's ability to convert light energy into chemical energy. nih.govncl.edu.tw One of the primary targets of cadmium toxicity is the photosynthetic machinery itself. frontiersin.org

Research has shown that cadmium can:

Destroy Chlorophyll: It can cause the degradation of chlorophyll, the green pigment essential for capturing light energy. frontiersin.orgncl.edu.tw

Damage Photosystems: Cadmium can harm the structure and function of photosystem I (PSI) and photosystem II (PSII), which are critical protein complexes in the photosynthetic electron transport chain. frontiersin.orgnih.gov

Inhibit CO₂ Fixation: The process of converting carbon dioxide into organic compounds can be significantly hampered. nih.govncl.edu.tw

These inhibitory effects can manifest as stunted growth and reduced biomass in affected plants. frontiersin.org The sensitivity to cadmium can vary between different plant species. ncl.edu.tw

Table 2: Documented Effects of Cadmium on Plant Photosynthesis

| Effect | Plant Species Studied | Description of Finding | Citations |

| Inhibition of Photosynthesis | Pakchoi and Mustard | Increasing cadmium concentrations led to a decline in the net rate of photosynthesis. | ncl.edu.tw |

| Chlorophyll Degradation | Hybrid Pennisetum | Cadmium stress inhibits the biosynthesis of chlorophylls (B1240455) and their stable binding to proteins. | frontiersin.org |

| Damage to Photosystems | Synechocystis PCC 6803 | Cadmium rapidly inhibits CO₂-dependent electron transport and causes long-term damage to photosystem II. | nih.gov |

| Reduced Stomatal Conductance | Pakchoi | A significant decrease in stomatal conductance was observed at higher cadmium concentrations. | ncl.edu.tw |

Impact on Microbial Ecosystems (Fungi, Bacteria)

Cadmium contamination can significantly alter the structure and activity of microbial communities in the soil. researchgate.netnih.gov The impact of cadmium on fungi and bacteria is complex and can vary depending on the concentration of the metal, soil properties like pH and clay content, and the specific microorganisms present. nih.gov

Studies have shown that while some fungi can tolerate high concentrations of cadmium in soil, their growth can still be inhibited. nih.gov For instance, the growth rates of Aspergillus niger were more inhibited by cadmium in soil with a neutral pH compared to acidic soil. nih.gov The presence of certain clay minerals, like montmorillonite, can mitigate the toxic effects of cadmium on fungi. nih.gov

Aquatic Toxicity to Invertebrates and Fish Species

Bioavailable forms of ionic cadmium, which can be released from compounds like this compound, are highly toxic to aquatic life. industrialchemicals.gov.au Invertebrates and fish are generally more sensitive to cadmium than algae. industrialchemicals.gov.au

Acute toxicity studies have determined the concentrations of cadmium that are lethal to various aquatic species over a short period. For example, 96-hour median tolerance limits (TLm) for the stonefly Pteronarcella badia and the mayfly Ephemerella grandis grandis were found to be 18.0 mg/L and 28.0 mg/L, respectively. ephemeroptera-galactica.com Generally, smaller, immature insects appear to be more sensitive to cadmium than larger, mature ones. ephemeroptera-galactica.com For freshwater biota, lethal concentrations can be as low as 0.8 to 9.9 µg/L for several species of aquatic insects, crustaceans, and fish. scispace.com

Sublethal effects, which occur at lower concentrations, are also a significant concern. These can include:

Decreased growth scispace.com

Inhibited reproduction scispace.com

Damage to the structure of gills and liver in fish nih.gov

Disruption of the immune and reproductive systems in fish nih.gov

The toxicity of cadmium in aquatic environments is influenced by water chemistry, with toxicity generally increasing in water with lower hardness and alkalinity. nature.orgscispace.com

Table 3: Aquatic Toxicity Data for Cadmium

| Organism Group | Species Example | Effect | Concentration | Citation |

| Aquatic Insects | Pteronarcella badia (Stonefly) | 96-hour Median Tolerance Limit (TLm) | 18.0 mg/L | ephemeroptera-galactica.com |

| Aquatic Insects | Ephemerella grandis grandis (Mayfly) | 96-hour Median Tolerance Limit (TLm) | 28.0 mg/L | ephemeroptera-galactica.com |

| Freshwater Biota | Various insects, crustaceans, teleosts | Lethal Effects | 0.8 - 9.9 µg/L | scispace.com |

| Marine Animals | Decapod crustaceans | Lethal Effects | 14.8 - 420 µg/L | scispace.com |

Environmental Fate, Transport, and Remediation Strategies for Cadmium 2 Ethylhexanoate

Environmental Release and Speciation of Cadmium 2-Ethylhexanoate (B8288628)

Cadmium 2-ethylhexanoate is an organometallic compound that serves as a source of cadmium soluble in organic solvents americanelements.com. Its environmental impact is primarily linked to the release and behavior of its constituent parts upon entering ecosystems.

Dissociation and Release of Cadmium(II) Ions in Environmental Media

When this compound is introduced into environmental media such as soil or water, it is expected to dissociate. This process releases divalent cadmium ions (Cd²⁺) and 2-ethylhexanoate ions. The subsequent environmental fate and toxicity are predominantly determined by the behavior of the highly toxic and mobile Cd²⁺ ion nih.govmdpi.com. Cadmium does not decompose in the environment and can persist for long periods in water and soil, leading to potential accumulation mdpi.commdpi.com. The toxicity of Cd²⁺ is partly due to its ability to mimic other essential divalent ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), allowing it to interfere with various biological processes nih.govnih.gov.

Transport and Distribution in Soil and Water Systems

The transport and distribution of cadmium released from this compound are governed by various environmental factors.

In Soil: Cadmium concentrations in non-polluted soils are typically below 1 µg/g but can be significantly higher in contaminated areas nih.govnih.gov. The mobility and bioavailability of cadmium in soil are influenced by soil pH, texture, and the presence of other elements mdpi.comresearchgate.net. It is generally more mobile and bioavailable in acidic, oxic conditions nih.gov. Cadmium can attach to soil particles, with distribution coefficients (Kd) ranging widely from 1 to 9,000, indicating variable partitioning between soil solids and soil water nih.gov. The presence of chloride, for instance from irrigation water, can increase cadmium's solubility and mobility nih.gov.

In Water: Cadmium enters water systems through industrial discharges, atmospheric deposition, and runoff from contaminated soils mdpi.comnih.gov. In aqueous solutions, it generally exists as the divalent Cd²⁺ ion nih.gov. Concentrations in drinking water are usually less than 1 µg/L, while in the open ocean, they are even lower, at less than 0.005 µg/L nih.gov. However, industrial pollution can significantly elevate these levels nih.gov.

Table 1: Typical Cadmium Concentrations in Environmental Media

| Environmental Medium | Typical Concentration Range | Notes |

|---|---|---|

| Non-polluted Soil | < 1 µg/g | Concentrations can reach up to 800 µg/g in polluted areas nih.gov. |

| Soil Water | Up to 5 µg/L | Higher mobility in acidic conditions nih.gov. |

| Groundwater | Up to 1 µg/L | Background levels can vary based on local geology nih.gov. |

| Drinking Water | < 1 µg/L | Can increase due to industrial discharge or leaching from pipes nih.gov. |

| Open Ocean | < 0.005 µg/L | Represents a baseline for dissolved cadmium in marine environments nih.gov. |

Uptake by Agricultural Crops and Food Chain Contamination

The primary route of human exposure to cadmium for the general population is through the consumption of contaminated food, particularly plant products nih.govnih.gov. Plants absorb cadmium from the soil through their root systems nih.gov. The Cd²⁺ ion's chemical similarity to essential nutrients like zinc allows it to enter the plant's nutrient transport systems nih.gov.

Once absorbed, cadmium is highly mobile within the plant and can be translocated from the roots to the aerial parts, including leaves and seeds nih.govnih.govresearchgate.net. The amount of cadmium accumulated varies significantly among different plant species and even between cultivars of the same species researchgate.net. Leafy vegetables and root vegetables tend to accumulate higher levels of cadmium compared to fruits and grains mdpi.com. This accumulation in agricultural products serves as a direct entry point for cadmium into the human food chain, posing significant health risks mdpi.comnih.gov.

Bioremediation Approaches for Cadmium Contamination

Bioremediation utilizes biological organisms, such as plants and microorganisms, to remove, detoxify, or immobilize environmental contaminants like cadmium. This approach is considered cost-effective and environmentally friendly compared to traditional physicochemical methods nih.govnih.govmdpi.com.

Phytoremediation Techniques for Cadmium Uptake and Phytostabilization

Phytoremediation uses plants to clean up contaminated environments mdpi.combepls.com. For cadmium contamination resulting from compounds like this compound, two primary phytoremediation techniques are employed:

Phytoextraction (or Phytoaccumulation): This method uses fast-growing, high-biomass plants, particularly hyperaccumulators, that can absorb large quantities of cadmium from the soil and translocate it to their harvestable shoots nih.govmdpi.comresearchgate.net. The plant biomass can then be harvested and removed, effectively extracting the cadmium from the soil. The efficiency of phytoextraction depends on factors like metal bioavailability and the plant's accumulation capacity mdpi.com.

Phytostabilization: This technique aims to reduce the mobility and bioavailability of cadmium in the soil, thereby preventing its entry into the food chain or groundwater mdpi.combepls.comresearchgate.net. Plants used for phytostabilization immobilize cadmium in the root zone through absorption, adsorption, or precipitation bepls.commdpi.com. This method stabilizes the contaminant, reducing the risk of environmental exposure mdpi.com. Several plant species, including Virola surinamensis and Miscanthus x giganteus, have been identified for their potential in phytostabilizing cadmium mdpi.com.

Table 2: Overview of Phytoremediation Techniques for Cadmium

| Technique | Mechanism | Goal | Example Plant Species |

|---|---|---|---|

| Phytoextraction | Plants absorb cadmium from the soil and accumulate it in their harvestable aerial parts nih.govmdpi.com. | Remove cadmium from the soil. | Hyperaccumulator species. |

| Phytostabilization | Plants immobilize cadmium in the soil via root systems, reducing its mobility and bioavailability mdpi.combepls.com. | Contain cadmium in the soil to prevent its spread. | Virola surinamensis, Miscanthus x giganteus mdpi.com. |

Role of Microorganisms in Cadmium Biostabilization and Detoxification

Microorganisms, including bacteria and fungi, play a crucial role in the bioremediation of cadmium-contaminated soils and sediments mdpi.comnih.gov. They have developed various resistance mechanisms to cope with high concentrations of heavy metals, which can be harnessed for remediation purposes nih.govnih.gov. These mechanisms include:

Biosorption and Bioaccumulation: Microorganisms can bind cadmium ions to their cell surfaces (biosorption) or take them up into their cells (bioaccumulation) researchgate.netmicrobiologyjournal.org. This sequesters the cadmium, reducing its availability in the surrounding environment.

Bioprecipitation: Some microbes can transform soluble, toxic cadmium into less harmful, insoluble forms nih.govnih.gov. For example, certain bacteria can produce substances like carbonate, phosphate (B84403), or sulfide (B99878), which react with cadmium to form insoluble precipitates (e.g., cadmium sulfide), effectively immobilizing it nih.govresearchgate.net.

Efflux Pumps: Many resistant microbes possess efflux systems that actively pump cadmium ions out of the cell, preventing toxic intracellular concentrations from accumulating nih.govnih.gov.

By immobilizing or detoxifying cadmium, microorganisms can significantly reduce its bioavailability and prevent its transfer from the soil into plants, thus mitigating food chain contamination researchgate.net. Indigenous microbial communities that are already adapted to high heavy metal concentrations are often used as an eco-friendly solution for soil remediation nih.gov.

Adsorption and Sequestration Methods for Cadmium Removal

The environmental remediation of cadmium, a toxic heavy metal, often involves strategies to either remove it from a contaminated medium or immobilize it to reduce its bioavailability. Adsorption and sequestration are key physicochemical processes utilized in the remediation of cadmium-contaminated soil and water. These methods are centered on the binding of cadmium ions (Cd²⁺) to the surface of a solid material (adsorption) or their incorporation into a stable matrix (sequestration). While specific studies on this compound are limited, the primary concern following its introduction into the environment is the dissociation into cadmium ions (Cd²⁺) and 2-ethylhexanoate. The 2-ethylhexanoate component is expected to undergo biodegradation, while the cadmium ion becomes the main target for remediation efforts.

Adsorption is a surface phenomenon where cadmium ions in a fluid phase (water or soil pore water) accumulate on the surface of a solid adsorbent. The effectiveness of this process is influenced by several factors, including the properties of the adsorbent (e.g., surface area, porosity, surface charge), the chemistry of the contaminated medium (e.g., pH, ionic strength), and the concentration of cadmium. Sequestration, on the other hand, involves the long-term stabilization of cadmium, often through precipitation reactions or incorporation into the crystal lattice of minerals, rendering it less mobile and bioavailable.

A variety of materials, both natural and synthetic, have been investigated for their potential to adsorb and sequester cadmium. These materials can be broadly categorized as:

Natural Materials: These include clay minerals, zeolites, and agricultural wastes (biochar, sawdust, etc.). Their low cost and wide availability make them attractive options for large-scale remediation.

Industrial Byproducts: Materials such as fly ash, blast furnace slag, and red mud have shown promise in cadmium removal due to their chemical composition and surface properties.

Synthetic Materials: This category includes activated carbon, ion exchange resins, and engineered nanomaterials, which often exhibit high efficiency but may be more costly.

The selection of an appropriate adsorbent or sequestration agent depends on the specific characteristics of the contaminated site, the concentration of cadmium, and economic considerations.

Detailed Research Findings

Extensive research has been conducted to evaluate the efficacy of various materials for cadmium removal. The primary mechanisms involved in the adsorption and sequestration of cadmium ions include ion exchange, precipitation, and surface complexation.

Ion Exchange: In this process, cadmium ions in the solution are exchanged for other cations present on the surface of the adsorbent. Clay minerals and zeolites, with their negatively charged surfaces and exchangeable cations (e.g., Ca²⁺, Mg²⁺, Na⁺), are particularly effective in this regard. The cation exchange capacity (CEC) of a material is a key indicator of its potential for cadmium removal via this mechanism.

Precipitation: Under certain pH conditions, cadmium can precipitate out of solution as insoluble compounds, primarily cadmium carbonate (CdCO₃) and cadmium hydroxide (Cd(OH)₂). Increasing the pH of the contaminated soil or water, for instance through the addition of lime, can enhance cadmium precipitation and thus its immobilization. researchgate.net

Surface Complexation: Cadmium ions can form stable complexes with functional groups present on the surface of adsorbents. Materials rich in organic matter, such as biochar and compost, possess functional groups like carboxyl (-COOH) and hydroxyl (-OH) that can bind strongly with cadmium. Iron and manganese oxides also exhibit a high affinity for cadmium through surface complexation reactions.

The efficiency of these processes is significantly influenced by the pH of the medium. Generally, cadmium adsorption increases with increasing pH. At low pH, the higher concentration of protons (H⁺) competes with Cd²⁺ for binding sites on the adsorbent surface, reducing the efficiency of cadmium removal. As the pH increases, the adsorbent surface becomes more negatively charged, promoting the electrostatic attraction of positively charged Cd²⁺ ions.

The presence of other ions in the solution can also affect cadmium adsorption. High concentrations of competing cations can reduce the number of available binding sites for cadmium. Conversely, the presence of certain anions can either enhance or inhibit cadmium adsorption depending on their ability to form complexes with cadmium or interact with the adsorbent surface.

Data Tables

The following tables summarize key findings from various research studies on the adsorption of cadmium by different materials.

| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Contact Time (minutes) | Governing Mechanism |

|---|---|---|---|---|

| Natural Clay | Varies (e.g., 10-30) | 5.0 - 7.0 | 60 - 180 | Ion Exchange, Surface Complexation |

| Biochar (from rice husk) | 5 - 20 | 6.0 - 8.0 | 120 - 240 | Surface Complexation, Precipitation |

| Activated Carbon | 20 - 100+ | 6.0 - 8.0 | 30 - 120 | Surface Complexation, Pore Filling |

| Fly Ash | Varies (e.g., 2-15) | 7.0 - 9.0 | 60 - 180 | Precipitation, Ion Exchange |

| Zeolite | 10 - 50 | 5.0 - 8.0 | 120 - 360 | Ion Exchange |

| Factor | Effect on Adsorption | Reason |

|---|---|---|

| pH | Increases with increasing pH (up to a certain point) | Reduced competition from H⁺ ions and more negative surface charge at higher pH. |

| Temperature | Variable; can be endothermic or exothermic | Depends on the specific adsorbent and adsorption mechanism. |

| Initial Cadmium Concentration | Adsorption capacity generally increases with initial concentration | Higher driving force for mass transfer from solution to adsorbent surface. |

| Presence of Competing Ions | Generally decreases adsorption | Competition for available binding sites on the adsorbent. |

| Presence of Organic Matter | Can either increase or decrease adsorption | Soluble organic matter can form complexes with cadmium, keeping it in solution. Solid-phase organic matter provides binding sites. |